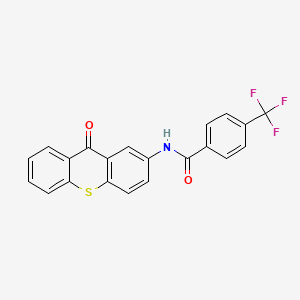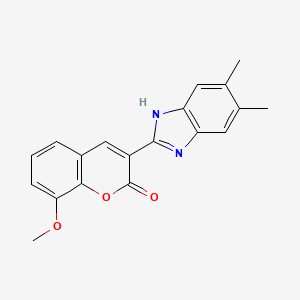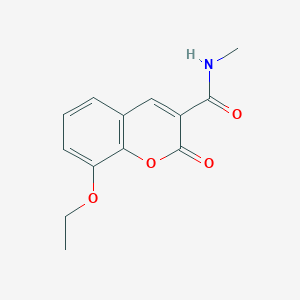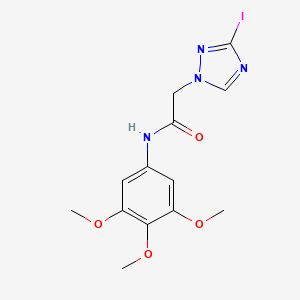
N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thioxanthone derivatives Thioxanthones are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Thioxanthone Core: The thioxanthone core is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation Reaction: The final step involves the reaction of the thioxanthone derivative with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of the starting materials are synthesized and purified.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and Isolation: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Photoinitiation: Used as a photoinitiator in polymerization reactions, particularly in the formation of photopolymerizable materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide involves its ability to absorb light and generate reactive species. The compound can undergo photolysis to produce radicals that initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to oxidative stress or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone derivative used as a photoinitiator.
2-isopropylthioxanthone: Known for its efficiency as a photoinitiator in various polymerization processes.
Uniqueness
N-(9-oxo-9H-thioxanthen-2-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its photophysical properties and stability. This makes it particularly effective in applications requiring high-performance photoinitiators.
Properties
Molecular Formula |
C21H12F3NO2S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H12F3NO2S/c22-21(23,24)13-7-5-12(6-8-13)20(27)25-14-9-10-18-16(11-14)19(26)15-3-1-2-4-17(15)28-18/h1-11H,(H,25,27) |
InChI Key |
YIVHFJRGAMYGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[3-(acetylamino)-4-methoxyphenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B11485611.png)

![5-{[4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-ethoxyphenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11485619.png)
![ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate](/img/structure/B11485632.png)
![7-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11485633.png)
![4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11485636.png)
![6-(2-chloro-6-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11485643.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylpropanamide](/img/structure/B11485661.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B11485673.png)


![4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B11485688.png)
